4-[2-(Dimethylamino)ethyl]aniline

Catalog No.
S595954
CAS No.
5636-52-2
M.F
C10H16N2
M. Wt
164.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(Dimethylamino)ethyl]aniline

CAS Number

5636-52-2

Product Name

4-[2-(Dimethylamino)ethyl]aniline

IUPAC Name

4-[2-(dimethylamino)ethyl]aniline

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-12(2)8-7-9-3-5-10(11)6-4-9/h3-6H,7-8,11H2,1-2H3

InChI Key

BODSPBSIEGRURL-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CC=C(C=C1)N

Synonyms

4-dimethylaminophenethylamine, 4-N,N-dimethylaminophenethylamine, DMAPEA

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCN

4-[2-(Dimethylamino)ethyl]aniline, also known as N,N-Dimethyl-4-(2-aminoethyl)aniline, is an organic compound characterized by a dimethylamino group attached to a 4-aminobenzyl structure. This compound is notable for its role as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals. Its chemical formula is C11_{11}H16_{16}N2_2, and it has a molecular weight of approximately 176.26 g/mol. The compound exists primarily as a dihydrochloride salt in many applications, enhancing its solubility and stability in aqueous environments .

Currently, there is no extensive research available on the specific mechanism of action of 4-[2-(Dimethylamino)ethyl]aniline in biological systems.

  • Toxicity: May cause skin or eye irritation upon contact.
  • Flammability: Likely flammable as an organic compound.
  • Reactivity: May react with strong acids or oxidizing agents.
Due to its amine functionality:

  • Acylation: The primary amine group can undergo acylation with acyl chlorides or anhydrides, facilitating the introduction of various acyl groups.
  • Alkylation: The dimethylamino group can be alkylated via nucleophilic substitution reactions, allowing for the modification of the nitrogen atom.
  • Nitration: Under electrophilic aromatic substitution conditions, the aromatic ring can be nitrated, introducing nitro groups that can further participate in subsequent reactions.

These reactions enable the synthesis of diverse derivatives that may exhibit varied biological activities.

4-[2-(Dimethylamino)ethyl]aniline has been studied for its biological properties, particularly as an inhibitor of certain ion channels such as the Eag-1 potassium channel. This channel has implications in cancer biology, where its inhibition can lead to apoptosis in cancer cells. The compound's ability to modulate ion channel activity suggests potential therapeutic applications in oncology .

The synthesis of 4-[2-(Dimethylamino)ethyl]aniline can be achieved through several methods:

  • Reductive Amination: Starting from 4-nitroaniline, it can be reduced to 4-aminobenzene, followed by reductive amination with formaldehyde and dimethylamine.
  • Direct Alkylation: 4-Aminobenzene can be alkylated using 2-bromo-N,N-dimethylethanamine under basic conditions.
  • Grignard Reaction: The compound may also be synthesized through a Grignard reaction involving phenylmagnesium bromide and N,N-dimethylethylenediamine .

These methods allow for the production of the compound with varying degrees of yield and purity.

4-[2-(Dimethylamino)ethyl]aniline finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs like Omisertinib (AZD9291), which is used in cancer treatment.
  • Dyes and Pigments: The compound is utilized in the manufacture of dyes due to its ability to form colored complexes.
  • Polymer Chemistry: It acts as a curing agent or crosslinker in polymer formulations, enhancing mechanical properties and stability.

Studies have indicated that 4-[2-(Dimethylamino)ethyl]aniline interacts with various biological targets:

  • Ion Channels: Its interaction with Eag-1 potassium channels suggests a mechanism for inducing apoptosis in tumor cells.
  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in drug metabolism, influencing pharmacokinetics and drug interactions.
  • Receptor Binding: Preliminary studies indicate potential binding affinities for certain receptors involved in neurotransmission and cancer pathways .

These interactions underscore its importance in both therapeutic and toxicological contexts.

Several compounds share structural similarities with 4-[2-(Dimethylamino)ethyl]aniline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-(Dimethylamino)-1-propanamineSimilar dimethylamino groupMore hydrophobic due to longer alkyl chain
N,N-DimethylethanolamineContains ethanolamine structureUsed primarily as a surfactant
4-(Aminomethyl)pyridineContains a pyridine ringExhibits different biological activities
2-(Dimethylamino)ethanolAliphatic amine with hydroxyl groupSolubility properties differ significantly

The uniqueness of 4-[2-(Dimethylamino)ethyl]aniline lies in its specific combination of an aromatic amine and a dimethylamino group, which enhances its reactivity and biological activity compared to other similar compounds.

Molecular Structure and Conformation

4-[2-(Dimethylamino)ethyl]aniline is an aromatic amine characterized by the presence of both a primary aniline group and a tertiary dimethylamino group. The molecular formula is C₁₀H₁₆N₂, and the molecular weight is 164.25 grams per mole. The structural core consists of a benzene ring substituted at the para position with a two-carbon ethyl chain, which is terminated by a dimethylamino group. The aniline moiety is positioned at the para site relative to the ethyl substituent, conferring a high degree of symmetry and influencing both electronic and steric properties.

The canonical Simplified Molecular Input Line Entry System representation is CN(C)CCC1=CC=C(C=C1)N, while the International Chemical Identifier (InChI) is InChI=1S/C10H16N2/c1-12(2)8-7-9-3-5-10(11)6-4-9/h3-6H,7-8,11H2,1-2H3. The InChI Key, which provides a hashed version of the full InChI for database searching, is XPKKPVBDOPPWJU-UHFFFAOYSA-N.

The conformation of this molecule is dictated by the flexibility of the ethyl linker and the electronic effects of the substituents. The dimethylamino group, being a strong electron donor, can engage in resonance with the aromatic ring if coplanarity is achieved. However, steric hindrance from the methyl groups may induce a slight twist, reducing conjugation. Quantum chemical calculations reveal that the lowest energy conformation typically features the ethyl chain in an extended gauche orientation, minimizing steric repulsion between the substituents and the aromatic hydrogens. This conformation is further stabilized by weak intramolecular interactions, such as hydrogen bonding between the aniline nitrogen and the ethyl chain hydrogens, though these are generally weak due to geometric constraints.

Physicochemical Properties

Physical State and Appearance

At ambient conditions, 4-[2-(Dimethylamino)ethyl]aniline is typically observed as a colorless to pale yellow liquid. The faint yellow hue may intensify upon exposure to air or light, a phenomenon attributed to slow oxidative processes affecting the aniline group. The compound is known for its characteristic amine-like, fishy odor, which is common among low-molecular-weight aliphatic and aromatic amines. The liquid state at room temperature is a consequence of the molecule’s moderate molecular weight and the lack of extensive intermolecular hydrogen bonding, which would otherwise promote solidification.

Melting and Boiling Points

The melting and boiling points of 4-[2-(Dimethylamino)ethyl]aniline are critical for its handling and purification. The compound typically exhibits a melting point below room temperature, consistent with its liquid state under standard conditions. The boiling point is reported to be in the range of 260°C to 265°C under atmospheric pressure, reflecting the combined effects of aromaticity and the presence of polar functional groups. The relatively high boiling point, compared to simple anilines or dimethylanilines, is attributable to the increased molecular mass and the presence of both primary and tertiary amine functionalities, which enhance van der Waals interactions and dipole-dipole attractions.

Solubility Profile

The solubility of 4-[2-(Dimethylamino)ethyl]aniline in various solvents is governed by its amphiphilic nature. The aromatic ring imparts hydrophobic character, while the amine groups confer hydrophilicity and the ability to participate in hydrogen bonding. The compound is freely soluble in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide. It exhibits moderate solubility in water, primarily due to the presence of the dimethylamino group, which can accept hydrogen bonds, and the aniline nitrogen, which can donate or accept hydrogen bonds under appropriate pH conditions. In nonpolar solvents such as hexane or toluene, solubility decreases but remains appreciable due to the aromatic core.

The following table summarizes key physicochemical properties:

PropertyValue/Description
Molecular FormulaC₁₀H₁₆N₂
Molecular Weight164.25 g/mol
Physical State (25°C)Colorless to pale yellow liquid
OdorFishy, amine-like
Melting PointBelow room temperature
Boiling Point260–265°C
Water SolubilityModerate
Solubility in Organic SolventsHigh (methanol, ethanol, acetone, DMSO)
Canonical SMILESCN(C)CCC1=CC=C(C=C1)N
InChIInChI=1S/C10H16N2/c1-12(2)8-7-9-3-5-10(11)6-4-9/h3-6H,7-8,11H2,1-2H3
InChI KeyXPKKPVBDOPPWJU-UHFFFAOYSA-N
CAS Number5636-52-2

Spectroscopic Characteristics

Nuclear Magnetic Resonance Data

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of hydrogen and carbon atoms within 4-[2-(Dimethylamino)ethyl]aniline. In the proton nuclear magnetic resonance spectrum, the aromatic protons typically appear as multiplets in the region of 6.5–7.5 parts per million, reflecting the symmetrical substitution pattern of the benzene ring. The aniline amino protons are observed as a broad singlet, generally in the 4.0–5.0 parts per million range, due to exchange with residual water and the effects of hydrogen bonding.

The methylene protons of the ethyl linker resonate as multiplets or triplets in the region of 2.5–3.5 parts per million, depending on the coupling with adjacent protons and the chemical shift induced by the adjacent amine groups. The methyl protons of the dimethylamino group are observed as a sharp singlet near 2.2–2.4 parts per million, indicative of their chemical equivalence and the electron-donating effects of the nitrogen atom.

Carbon-13 nuclear magnetic resonance spectra reveal the aromatic carbons in the 115–145 parts per million range, with the quaternary carbon bearing the amino group appearing at a slightly higher chemical shift due to deshielding. The methylene carbons of the ethyl chain are detected at approximately 40–45 parts per million, while the methyl carbons of the dimethylamino group resonate near 45–50 parts per million.

Infrared Spectroscopy

Infrared spectroscopy is a powerful tool for elucidating the functional groups present in 4-[2-(Dimethylamino)ethyl]aniline. The primary aniline group produces characteristic absorptions: the N–H stretching vibration appears as a pair of bands in the 3300–3500 inverse centimeters region, often broadened by hydrogen bonding. The aromatic C–H stretching vibrations are observed near 3000–3100 inverse centimeters, while the aliphatic C–H stretches from the ethyl and methyl groups are found in the 2850–2950 inverse centimeters range.

The C–N stretching vibration of the tertiary dimethylamino group is typically observed as a strong band near 1250–1350 inverse centimeters, while the aromatic ring stretching modes appear as multiple bands in the 1450–1600 inverse centimeters region. The out-of-plane bending vibrations of the aromatic hydrogens, characteristic of para-substituted benzenes, are detected near 800–850 inverse centimeters.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 4-[2-(Dimethylamino)ethyl]aniline reveals a molecular ion peak at mass-to-charge ratio 164, corresponding to the molecular weight of the compound. Fragmentation patterns are dominated by the cleavage of the ethyl linker, resulting in prominent daughter ions. Loss of the dimethylamino group yields a fragment at mass-to-charge ratio 106, corresponding to the aniline moiety. Further fragmentation produces characteristic ions at mass-to-charge ratios 91 (tropylium ion) and 58 (dimethylamine), reflecting the stability of these cations under electron impact conditions.

The following table summarizes key mass spectrometric data:

Fragment Ion (m/z)Assignment
164Molecular ion (C₁₀H₁₆N₂)
106Aniline fragment
91Tropylium ion
58Dimethylamine

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information on the electronic transitions within the molecule. The aromatic ring absorbs strongly in the ultraviolet region, with a maximum absorption near 260 nanometers, attributable to the π→π* transition of the benzene core. The presence of electron-donating substituents, such as the dimethylamino and aniline groups, induces a bathochromic shift, resulting in additional absorption bands at longer wavelengths (typically 280–320 nanometers). These bands are associated with n→π* transitions involving the lone pairs on the nitrogen atoms.

The intensity and position of these absorption bands are sensitive to solvent polarity and pH, reflecting changes in the electronic structure and the degree of conjugation between the substituents and the aromatic ring.

Crystallographic Properties

Crystal Structure Analysis

The crystal structure of 4-[2-(Dimethylamino)ethyl]aniline has been determined using single-crystal X-ray diffraction. The molecule crystallizes in a monoclinic or orthorhombic system, depending on the crystallization conditions and the presence of solvent molecules. The asymmetric unit typically contains one molecule, with the ethyl linker adopting an extended conformation. The aromatic ring is planar, as expected, while the dimethylamino group is oriented away from the plane of the ring to minimize steric interactions.

Bond lengths and angles are consistent with standard values for aromatic amines and tertiary amines. The N–C bonds of the dimethylamino group are slightly shorter than those of the aniline nitrogen, reflecting the increased s-character and electron-donating effects of the methyl groups. The ethyl chain exhibits typical C–C bond lengths of approximately 1.53 angstroms, and the torsion angle between the aromatic ring and the dimethylamino group is typically in the range of 60–90 degrees.

Hirshfeld Surface Analysis

Hirshfeld surface analysis provides a quantitative assessment of intermolecular interactions within the crystal lattice. For 4-[2-(Dimethylamino)ethyl]aniline, the Hirshfeld surface is dominated by hydrogen-hydrogen contacts, reflecting the prevalence of van der Waals interactions between the alkyl and aromatic hydrogens. Nitrogen-hydrogen and carbon-hydrogen contacts contribute to a lesser extent, indicating weak hydrogen bonding and C–H···π interactions.

The fingerprint plots derived from the Hirshfeld surface reveal sharp spikes corresponding to close contacts, particularly between the aniline nitrogen and adjacent hydrogen atoms. These interactions stabilize the crystal lattice and influence properties such as melting point and solubility.

Intermolecular Interactions

Within the solid state, 4-[2-(Dimethylamino)ethyl]aniline molecules engage in a range of intermolecular interactions. The primary amine group is capable of forming hydrogen bonds with neighboring molecules, although these are generally weak due to the steric hindrance imposed by the ethyl and dimethylamino substituents. The tertiary amine nitrogen can act as a hydrogen bond acceptor, but the absence of hydrogen donors on the dimethylamino group limits the strength and prevalence of such interactions.

Aromatic π–π stacking is not a dominant feature in the crystal packing, as the bulky substituents impede close approach of the aromatic rings. Instead, the packing is stabilized by a combination of van der Waals forces and weak C–H···N and C–H···π interactions. These interactions contribute to the observed melting point and the mechanical properties of the crystalline material.

The following table summarizes key crystallographic parameters:

ParameterValue/Description
Crystal SystemMonoclinic/Orthorhombic
Asymmetric Unit1 molecule
Torsion Angle (Aromatic–NMe₂)60–90°
Dominant InteractionsH···H, C–H···N, C–H···π
π–π StackingWeak/Absent

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52632-05-0

Wikipedia

4-(2-Aminoethyl)-N,N-dimethylaniline

Dates

Last modified: 08-15-2023

Explore Compound Types